molecular formula C8H15NO3 B12864416 (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one

(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one

Cat. No.: B12864416
M. Wt: 173.21 g/mol
InChI Key: QMRAOMUAPSNZFK-NKWVEPMBSA-N
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Description

(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced oxazolidinone derivatives.

    Substitution: Substituted oxazolidinone compounds with different functional groups.

Scientific Research Applications

(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-(Hydroxymethyl)-5-methyl-3-methyloxazolidin-2-one: Similar structure but with a different substituent at the 5-position.

    (4S,5R)-4-(Hydroxymethyl)-5-ethyl-3-methyloxazolidin-2-one: Another analog with an ethyl group instead of an isopropyl group.

Uniqueness

(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and isopropyl groups

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(4S,5R)-4-(hydroxymethyl)-3-methyl-5-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)7-6(4-10)9(3)8(11)12-7/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

QMRAOMUAPSNZFK-NKWVEPMBSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](N(C(=O)O1)C)CO

Canonical SMILES

CC(C)C1C(N(C(=O)O1)C)CO

Origin of Product

United States

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